3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridazine ring, a pyrrole ring, and a pyridine ring. The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves several steps. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be achieved through a one-pot cascade and metal-free reaction, which involves the use of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone as a starting material . This method allows for the efficient production of the desired compound with high yields.
Chemical Reactions Analysis
3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and antiviral activities . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby disrupting key biological processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine stands out due to its unique structure and diverse range of applications. Similar compounds include 6-((6-Methylpyridazin-3-yl)methyl)-1,4-oxazepane and (3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of rings in this compound contributes to its distinct properties and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-2-3-16(20-19-12)21-8-14-10-22(11-15(14)9-21)17(23)13-4-6-18-7-5-13/h2-7,14-15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRRBOLGXWZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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